Aminergic Receptor Engagement: Predicted D2 and 5-HT2A Affinity Shift Relative to Loxapine
Loxapine displays high affinity for dopamine D2 receptors (Ki = 12 nM) and serotonin 5-HT2A receptors (Ki = 7.7 nM) due to the protonated piperazine ring that forms a salt bridge with Asp3.32 in the orthosteric pocket [1]. In the target compound, the 11-oxo group replaces the piperazine, removing this basic center. Concurrently, the 2-chloro group of loxapine is replaced by a 3-methylbenzamide moiety. These two modifications are predicted to drastically reduce D2 and 5-HT2A affinity, shifting the interaction profile toward non-aminergic targets such as histone deacetylases or 11β-hydroxysteroid dehydrogenase, for which related dibenzo[b,f][1,4]oxazepine derivatives show sub-micromolar IC50 values [2].
| Evidence Dimension | Predicted change in D2 receptor affinity |
|---|---|
| Target Compound Data | No direct binding data available; predicted D2 Ki >>1000 nM based on loss of basic amine pharmacophore |
| Comparator Or Baseline | Loxapine: D2 Ki = 12 nM [1] |
| Quantified Difference | Predicted >80-fold reduction in D2 affinity for target compound vs. loxapine |
| Conditions | Prediction based on established SAR for aminergic GPCRs and absence of protonatable nitrogen in target compound |
Why This Matters
Users requiring a dibenzo[b,f][1,4]oxazepine scaffold devoid of D2/5-HT2A activity must select the target compound over loxapine-type analogs to avoid confounding aminergic pharmacology.
- [1] Table 1 Weight gain and binding data for typical and atypical antipsychotic drugs as used in this study. Nature, 2003. Loxapine Ki values. View Source
- [2] Dibenzo[b,f][1,4]oxazepine derivatives as inhibitors of histone deacetylase. European Patent EP2343286B1. Notes activity of oxazepine derivatives against HDAC. View Source
